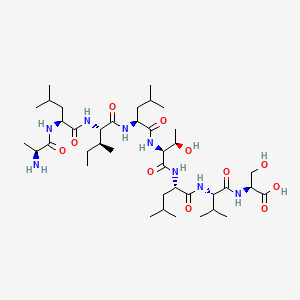

H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH

Description

Properties

Molecular Formula |

C39H72N8O11 |

|---|---|

Molecular Weight |

829.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

MUVGTRUVAJHATO-PDEUSXMWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Identification and Origin of the Sex Pheromone Inhibitor H Ala Leu Ile Leu Thr Leu Val Ser Oh

Discovery of Pheromone-Inducible Conjugation Systems in Enterococcus faecalis

The phenomenon of pheromone-inducible conjugation in Enterococcus faecalis (formerly Streptococcus faecalis) represents a highly efficient mechanism for horizontal gene transfer. asm.org This process is triggered by small peptide signaling molecules, or pheromones, which are secreted by recipient bacterial cells. asm.orgumich.edu These pheromones induce a mating response in donor cells that harbor specific conjugative plasmids. umich.edu This response involves the synthesis of a proteinaceous surface material, termed aggregation substance, which facilitates the clumping of donor and recipient cells, thereby enabling the transfer of plasmid DNA. umich.edunih.gov This system is a prime example of intercellular communication in bacteria, controlling the dissemination of genetic traits, including antibiotic resistance and virulence factors. asm.orgroyalsocietypublishing.org The discovery that recipient cells produce a variety of chromosomally encoded pheromones, each specific to a different class of conjugative plasmid, unveiled a sophisticated network of chemical signaling governing bacterial conjugation. asm.orgroyalsocietypublishing.org

Characterization of Sex Pheromone cPD1

Among the various pheromones identified, cPD1 is a key signaling molecule that induces the transfer of the bacteriocin-encoding plasmid pPD1. nih.govnih.gov Subsequent research has shown that cPD1 is a potent chemoattractant for neutrophils, suggesting a potential role for these bacterial signaling molecules in host-parasite interactions. nih.gov The specificity of the pheromone-plasmid interaction is a critical feature of this system; for instance, the activity of cPD1 is highly dependent on its full amino acid sequence, with deletions at either the amino or carboxyl terminus leading to a significant or complete loss of function. umich.edu The amino-terminal sequence of the peptide is what determines its specificity. umich.edu

Isolation and Structural Elucidation of H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (iPD1)

A pivotal discovery in understanding the regulation of pPD1 transfer was the isolation of a competitive inhibitor of the cPD1 pheromone. nih.govnih.gov This inhibitor, designated iPD1, is an octapeptide with the amino acid sequence this compound. nih.govnih.gov The determination of its structure was a significant step in unraveling the mechanisms that prevent donor cells from self-inducing the mating response. nih.govnih.gov The inhibitor peptide is secreted by the donor cells themselves and acts to counteract the activity of the cPD1 pheromone. nih.govnih.govnovoprolabs.com

| Property | Value |

| Full Name | This compound |

| Abbreviation | iPD1 |

| Amino Acid Sequence | ALILTLVS |

| Molecular Weight | 828 |

| Chemical Formula | C₃₉H₇₂N₈O₁₁ |

| Source | Enterococcus faecalis donor strains harboring plasmid pPD1 |

This table summarizes the key properties of the sex pheromone inhibitor iPD1. nih.govnih.govnovoprolabs.com

Biological Production of this compound by Streptococcus faecalis Donor Strains

The production of this compound (iPD1) is a function of the donor cells that carry the pPD1 plasmid. nih.govnih.govglpbio.com Genetic analysis of the pPD1 plasmid revealed a specific gene, designated ipd, which encodes a 21-amino acid peptide. nih.gov The C-terminal eight amino acids of this precursor peptide correspond to the sequence of the mature iPD1 inhibitor. nih.gov This finding clarified that the inhibitor is a plasmid-encoded product. The production of iPD1 by donor cells is one of the key mechanisms, alongside the shutdown of endogenous cPD1 production, that prevents self-induction of the mating response. nih.gov This elegant regulatory system ensures that the energy-intensive process of conjugation is only initiated in the presence of nearby recipient cells. nih.gov

Molecular Mechanisms of H Ala Leu Ile Leu Thr Leu Val Ser Oh Action

Role as a Specific Inhibitor of cPD1 Pheromone Activity

H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH, referred to as iPD1, functions as a specific inhibitor of the sex pheromone cPD1. novoprolabs.commedchemexpress.combachem.com The cPD1 pheromone is a peptide secreted by plasmid-free E. faecalis cells (recipients) that induces a mating response in donor cells harboring the conjugative plasmid pPD1. This response ultimately leads to the transfer of the pPD1 plasmid from the donor to the recipient.

Donor cells produce and secrete iPD1 to prevent self-induction of the mating process by any endogenously produced cPD1, thereby ensuring that the energetically costly process of conjugation is initiated only in the presence of true recipient cells. nih.gov The inhibitory action of iPD1 is crucial for maintaining the controlled and specific nature of the pPD1 plasmid's transfer system.

Interaction with Cellular Receptors: The TraA Protein

The biological activity of both the pheromone cPD1 and its inhibitor iPD1 is mediated through their interaction with a specific cellular receptor, the TraA protein. nih.govnih.gov TraA is a key regulatory protein encoded by the pPD1 plasmid itself. asm.orgnih.gov It acts as a negative regulator, or repressor, of the conjugation pathway; in its active state, it prevents the expression of genes required for plasmid transfer. nih.gov

Pheromone-binding studies using radiolabeled cPD1 have demonstrated that the pheromone is internalized by donor cells. nih.govnih.gov Experiments with cellular fractions revealed that significant binding activity occurs within the cell extract (cytoplasm), but not in the membrane fraction. nih.govasm.org This localization confirms that TraA is an intracellular, cytoplasmic protein. asm.orgnih.gov

Further support for this localization comes from the identification of another protein, TraC, which is an extracellular pheromone-binding protein. nih.govasm.org TraC is thought to assist in the initial capture of cPD1 at the cell surface and support its transport into the cell, where it can then interact with TraA. nih.gov Binding affinity studies with a recombinant TraA protein have determined a strong interaction with cPD1, with reported dissociation constants (Kd) in the nanomolar range, indicating a very tight binding. nih.govnih.govasm.org

Table 1: Reported Binding Affinities for the TraA Receptor

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| [3H]cPD1 | Recombinant TraA | 0.49 ± 0.08 nM | nih.govasm.org |

| Radiolabeled cPD1 | TraA | 0.13 nM or 0.5 nM | nih.gov |

The inhibitory function of this compound is achieved through direct competition with the cPD1 pheromone for the same binding site on the TraA receptor. nih.govnih.gov This classifies iPD1 as a competitive antagonist of TraA. nih.govasm.org In the absence of recipient cells, the donor-secreted iPD1 binds to TraA. When a donor cell encounters a recipient secreting cPD1, the pheromone outcompetes the inhibitor for binding to the TraA protein. nih.gov This switch in the ligand bound to TraA—from the inhibitor iPD1 to the activator cPD1—is the critical trigger that initiates the downstream signaling cascade.

Downstream Effects on Conjugative Aggregation and Plasmid Transfer Regulation

The binding of a ligand to TraA directly influences its function as a DNA-binding protein, which in turn regulates the genes necessary for conjugation. nih.gov Gel mobility shift and DNase I footprinting assays have shown that the TraA protein binds to a specific intergenic region on the pPD1 plasmid, located between the traA gene and the ipd gene (which codes for the iPD1 peptide). nih.govasm.org

The specific downstream effects are determined by which peptide is bound to TraA:

TraA-iPD1 Complex: When this compound is bound to TraA, the resulting complex binds to the plasmid DNA, maintaining a state of repression. In this conformation, the expression of genes required for cell aggregation and plasmid transfer is kept at a low level. nih.gov

TraA-cPD1 Complex: When the pheromone cPD1 displaces iPD1 and binds to TraA, it induces a conformational change in the protein. This new TraA-cPD1 complex alters its interaction with the DNA, leading to a derepression of the transfer genes. nih.gov Specifically, this change leads to the downregulation of the traA gene itself and the upregulation of genes that promote the synthesis of "aggregation substance," a surface protein that causes bacterial cells to clump together, facilitating the efficient transfer of the pPD1 plasmid. nih.govresearchgate.net

This regulatory circuit demonstrates how the competitive binding of this compound directly controls the physical process of conjugative aggregation and the subsequent transfer of genetic material.

Synthetic Approaches and Analytical Characterization for H Ala Leu Ile Leu Thr Leu Val Ser Oh Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The most common SPPS approach utilizes fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the Nα-amino group of the amino acids. altabioscience.com The synthesis cycle for each amino acid addition involves three main steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comchempep.com The completion of this step can be monitored by UV spectroscopy due to the strong UV absorbance of the cleaved Fmoc by-product. altabioscience.com

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus. Activation is achieved using coupling reagents such as HBTU or HATU. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. bachem.com

This cycle is repeated for each amino acid in the H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH sequence. The side chains of reactive amino acids (Threonine and Serine) are protected with acid-labile groups like tert-butyl (tBu), which remain intact during the base-mediated Fmoc removal but are cleaved in the final step. altabioscience.comnih.gov

| Amino Acid | Abbreviation | Fmoc-Protected Reagent | Side Chain Protecting Group |

|---|---|---|---|

| Alanine | Ala | Fmoc-Ala-OH | None |

| Leucine | Leu | Fmoc-Leu-OH | None |

| Isoleucine | Ile | Fmoc-Ile-OH | None |

| Threonine | Thr | Fmoc-Thr(tBu)-OH | tert-Butyl (tBu) |

| Valine | Val | Fmoc-Val-OH | None |

| Serine | Ser | Fmoc-Ser(tBu)-OH | tert-Butyl (tBu) |

To improve the efficiency of synthesizing challenging peptides, advanced techniques such as microwave-assisted solid-phase peptide synthesis (MA-SPPS) are employed. creative-peptides.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which significantly accelerates both the coupling and deprotection steps. creative-peptides.comresearchgate.net This acceleration can lead to shorter cycle times, higher yields, and purer crude peptides, particularly for "difficult sequences" prone to aggregation. nih.gov The enhanced speed and efficiency of MA-SPPS make it a powerful tool for producing peptides like this compound. researchgate.net

| Parameter | Conventional SPPS (at room temp) | Microwave-Assisted SPPS (MA-SPPS) |

|---|---|---|

| Deprotection Time | 15-30 minutes | ~3 minutes nih.gov |

| Coupling Time | 30-60 minutes | ~5 minutes nih.gov |

| Overall Synthesis Time | Hours to days | Significantly reduced (e.g., a 42-amino acid peptide in <4 hours) creative-peptides.comcapes.gov.br |

| Efficiency for Hydrophobic Peptides | Can be low due to aggregation | Higher, as heat disrupts aggregation researchgate.net |

| Crude Purity | Variable, often lower for difficult sequences | Generally higher creative-peptides.comnih.gov |

While the vast majority of SPPS is performed in the C-to-N direction, research into N-to-C directional synthesis is growing. nih.gov This approach mimics nature's ribosomal peptide synthesis and offers potential advantages in sustainability. nih.gov N-to-C synthesis can potentially minimize the use of temporary protecting groups and excess reagents, leading to better atom economy and less chemical waste. nih.govchemrxiv.org Methods employing thioesters or vinyl esters have demonstrated efficient amide bond formation with minimal racemization, a key concern in N-to-C synthesis. nih.govresearchgate.net This strategy represents a paradigm shift that could lead to more environmentally friendly production of peptides. chemrxiv.org

Solution-Phase Peptide Synthesis Considerations

Solution-phase peptide synthesis is a classical method that predates SPPS. bachem.com In this approach, the peptide is synthesized while freely dissolved in a solvent, with purification of the intermediate peptide required after each coupling step. While this method can be advantageous for the large-scale commercial manufacturing of certain peptides, it is generally more labor-intensive and time-consuming for research-scale synthesis compared to SPPS. bachem.com The repeated purification steps can lead to significant product loss, and the risk of side reactions, including racemization, is a critical consideration throughout the process.

Chromatographic Purification Techniques for Synthetic this compound

After the peptide chain is fully assembled and cleaved from the solid support, the resulting crude product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. lcms.czjpt.com Purification is essential to isolate this compound. The most powerful and widely used method for this purpose is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czspringernature.comamericanpeptidesociety.org

In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically silica (B1680970) with C18 alkyl chains). americanpeptidesociety.org Peptides are separated based on their hydrophobicity; more hydrophobic peptides, like this compound, interact more strongly with the C18 stationary phase and thus elute later. americanpeptidesociety.org A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the bound peptides. lcms.cz Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. altabioscience.comlcms.cz Fractions are collected as they elute from the column and are analyzed to identify those containing the pure peptide.

| Parameter | Typical Setting/Value |

|---|---|

| Column | Preparative C18 (e.g., 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water lcms.cz |

| Mobile Phase B | 0.1% TFA in Acetonitrile lcms.cz |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 30-60 minutes lcms.cz |

| Flow Rate | Dependent on column size (e.g., 10-20 mL/min for preparative) |

| Detection Wavelength | 215-220 nm (for peptide bonds) altabioscience.com |

Spectroscopic and Mass Spectrometric Techniques for Sequence Verification and Purity Assessment

Once purified, the identity and purity of this compound must be rigorously confirmed. springernature.comspringernature.com A combination of mass spectrometry and analytical HPLC is the standard approach for this characterization. jpt.comresearchgate.net

Mass Spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight. springernature.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS provide a precise mass measurement of the intact peptide, which is compared to its calculated theoretical mass. springernature.comspringernature.com

For definitive sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent peptide ion is isolated and fragmented inside the mass spectrometer. This fragmentation typically occurs along the peptide backbone, generating a series of characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the entire sequence to be read and confirmed. nih.gov

Analytical RP-HPLC is used to determine the purity of the final product. jpt.com A small amount of the purified peptide is injected onto an analytical C18 column, and the resulting chromatogram shows the components of the sample. altabioscience.com Purity is calculated by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all detected peaks. researchgate.net

For more in-depth structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized. While more complex than MS, techniques like 2D 13C/13C correlation SSNMR can provide detailed information about the peptide's atomic-level structure and conformation, even while it is still bound to the synthesis resin. nih.gov

| Parameter | Value |

|---|---|

| Amino Acid Sequence | Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser |

| Chemical Formula | C₄₀H₇₅N₈O₁₁ |

| Theoretical Monoisotopic Mass | 859.5559 Da |

| Theoretical Average Mass | 860.08 Da |

| Example Expected y-ion (y₇) | H-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (m/z 788.5191) |

| Example Expected b-ion (b₄) | Ala-Leu-Ile-Leu (m/z 414.3224) |

Structural Biology and Computational Modeling of H Ala Leu Ile Leu Thr Leu Val Ser Oh

Computational Approaches for Peptide-Protein Interaction Prediction

Machine Learning and Deep Learning Applications in Peptide Design and Prediction

The fields of machine learning (ML) and deep learning (DL) have become powerful tools in peptide science, enabling the prediction of properties and the de novo design of novel sequences with desired functions. nih.govrsc.org These computational approaches are particularly valuable for exploring the vast sequence space of peptides, which is intractable with experimental methods alone. biorxiv.org For a specific sequence like H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH, ML and DL models can be employed to predict its structural propensities, physicochemical characteristics, and potential biological activities.

The foundation of these predictive models lies in training on large, curated datasets of peptides with experimentally verified properties. mdpi.com Features for these models are derived from the peptide sequence and can include amino acid composition, physicochemical properties (e.g., hydrophobicity, charge), and predicted structural features. nih.gov More advanced deep learning models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can learn complex patterns and long-range dependencies directly from the sequence data without the need for manual feature engineering. pnas.orgtechscience.com

For instance, a model trained on a dataset of antimicrobial peptides could predict the likelihood that this compound possesses antimicrobial activity. Similarly, models can predict other functions such as cell penetration, anticancer activity, or receptor binding. nih.gov Generative models, like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can go a step further by generating entirely new peptide sequences, such as analogs of this compound, that are optimized for a specific function. nih.govrsc.org

Several platforms and models have been developed for these purposes. For example, PepBind-SVM is an ML model designed to predict protein-binding peptides by using features derived from their sequence and physicochemical properties. mdpi.com Deep learning frameworks like DeepNovo have significantly improved the accuracy of de novo peptide sequencing from mass spectrometry data, which is a related challenge in proteomics. pnas.orgchemrxiv.org Furthermore, automated ML (AutoML) systems are being developed to allow researchers to build custom predictors for specific peptide bioactivities with greater ease and speed. nih.gov

The table below summarizes various ML and DL models and their applications in peptide research, which could be applied to analyze this compound.

| Model Type | Description | Application in Peptide Research | Reference |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data into different classes. | Predicting peptide-protein interactions, classifying antimicrobial and anticancer peptides. mdpi.com | mdpi.comnih.gov |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting peptide bioactivity, such as antihypertensive properties. nih.gov | nih.govrsc.org |

| Convolutional Neural Network (CNN) | A deep learning architecture that uses convolutional layers to automatically and adaptively learn spatial hierarchies of features from input data. | Predicting peptide secondary structure, identifying peptide binding sites, and classifying peptide functions. techscience.comrsc.org | techscience.comrsc.orgmdpi.com |

| Recurrent Neural Network (RNN) / LSTM | A type of neural network well-suited for sequential data, with Long Short-Term Memory (LSTM) being a variant that can learn long-term dependencies. | De novo peptide sequencing, predicting peptide properties from sequence, generating novel peptides. pnas.orgacs.org | pnas.orgacs.org |

| Generative Adversarial Network (GAN) | A deep learning framework where two neural networks, a generator and a discriminator, contest with each other to generate new, synthetic instances of data. | De novo design of peptides with specific functions (e.g., antimicrobial, anticancer). nih.gov | nih.govrsc.org |

These computational tools offer a powerful, high-throughput approach to characterize novel peptides like this compound, guiding further experimental validation. youtube.com

In Silico Analysis of Biological Activities

In silico analysis provides a suite of computational methods to investigate the structural and functional properties of peptides, offering critical insights before undertaking expensive and time-consuming laboratory experiments. nih.govmdpi.com For the peptide this compound, these techniques can predict its three-dimensional structure, conformational dynamics, and potential interactions with biological targets.

Molecular Dynamics (MD) Simulations are a cornerstone of in silico peptide analysis. nih.gov These simulations model the physical movements of atoms and molecules over time, providing a detailed view of the peptide's conformational flexibility and stability in different environments, such as in water or near a cell membrane. biorxiv.orgnih.govacs.org Given the high hydrophobicity of this compound, MD simulations would be particularly useful for studying its tendency to self-assemble or to insert into lipid bilayers, which are key characteristics of many bioactive peptides, including cell-penetrating and antimicrobial peptides. biorxiv.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico technique. pepdd.comnih.gov QSAR models attempt to correlate the structural or physicochemical properties of molecules with their biological activity. nih.govrsc.org For this compound, a QSAR model would use descriptors calculated from its amino acid sequence to predict its activity. These descriptors can be based on the properties of the individual amino acids, such as hydrophobicity, volume, and charge. acs.org The properties of the constituent amino acids of this peptide are detailed in the table below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Property |

| Alanine | Ala | A | Nonpolar, aliphatic |

| Leucine | Leu | L | Nonpolar, aliphatic |

| Isoleucine | Ile | I | Nonpolar, aliphatic |

| Threonine | Thr | T | Polar, uncharged |

| Valine | Val | V | Nonpolar, aliphatic |

| Serine | Ser | S | Polar, uncharged |

By inputting these properties into a pre-existing QSAR model for a specific activity (e.g., ACE inhibition, antioxidant activity), a prediction for this compound can be generated. rsc.orgnih.gov

Molecular Docking is used to predict the preferred orientation of a peptide when it binds to a specific receptor or enzyme. nih.govnih.gov If a potential protein target for this compound were hypothesized, docking simulations could predict the binding mode and estimate the binding affinity. This information is crucial for understanding the peptide's mechanism of action and for designing more potent analogs. mdpi.com

Finally, various web-based servers and bioinformatics tools can provide rapid initial predictions of a peptide's properties. Tools like PEP-FOLD are used for predicting the 3D structure of peptides, while others can estimate properties like solubility, toxicity, and general bioactivity based on the sequence. nih.govmdpi.com These in silico approaches, from rapid screening tools to detailed simulations, provide a comprehensive framework for characterizing the biological potential of this compound and guiding its development as a potential therapeutic agent. nih.govresearchgate.net

Research Applications and Broader Implications of H Ala Leu Ile Leu Thr Leu Val Ser Oh Studies

H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH as a Probe for Bacterial Communication Research

This compound serves as a crucial conceptual and chemical probe for investigating quorum sensing (QS) in Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov QS is a cell-density-dependent communication system that allows bacteria to coordinate collective behaviors such as virulence and biofilm formation. nih.govmdpi.com In S. aureus, this process is governed by the accessory gene regulator (agr) system. nih.govyoutube.com

The agr system's signaling molecule is a small, cyclic autoinducing peptide (AIP). nih.govpnas.org this compound represents the unprocessed, linear sequence encoded by the agrD gene before it undergoes enzymatic modification and cyclization to become the active AIP. pnas.org Research into this linear precursor is fundamental for several reasons:

Understanding Biosynthesis: Studying the linear peptide and its conversion to the active cyclic form provides insight into the enzymatic machinery responsible for AIP maturation, such as the membrane protease AgrB. pnas.org This knowledge is critical for understanding how bacteria produce these key signaling molecules.

Foundation for Synthetic Analogues: The amino acid sequence of this compound is the starting point for synthesizing both native AIPs and a wide array of non-native analogues. nih.govnih.gov These synthetic peptides are indispensable tools for probing the specifics of the QS system. nih.govnih.gov

Exploring Signal Specificity: S. aureus is divided into different agr groups, each producing and responding to a specific AIP structure. youtube.comnih.gov The fundamental sequence of the linear precursor is what varies between these groups, and studying these variations helps to unravel the basis of signal specificity in bacterial communication. youtube.com

Contributions to Understanding Peptide-Mediated Signal Transduction

The investigation of this compound and its derivatives has profoundly contributed to the understanding of peptide-mediated signal transduction. In Gram-positive bacteria, peptide signals like AIPs are central to how cells sense their environment and communicate. frontiersin.org

The process begins with the synthesis of the precursor peptide, which is then processed and secreted. frontiersin.org Once a threshold concentration is reached, the mature AIP binds to a specific transmembrane receptor, a histidine kinase known as AgrC. nih.govyoutube.com This binding event initiates a phosphorylation cascade, activating the response regulator AgrA, which in turn modulates the expression of a host of genes, including those for virulence factors. nih.govyoutube.com

Studies using synthetic peptides based on the this compound sequence have been instrumental in:

Elucidating Receptor-Ligand Interactions: By systematically modifying the amino acids in the peptide sequence, researchers can identify which residues are critical for binding to the AgrC receptor and for its subsequent activation or inhibition. nih.gov

Mapping the Signal Transduction Pathway: The ability to apply known concentrations of specific synthetic AIPs allows for precise study of the downstream effects, from the phosphorylation of AgrA to the expression of target genes and the production of toxins. nih.govmdpi.com

Revealing the Role of Peptide Structure: Comparing the activity of the linear precursor, the cyclic AIP, and various analogues has highlighted the importance of the macrocyclic structure for potent receptor activation. nih.gov

Strategies for Modulating Bacterial Quorum Sensing for Academic Inquiry

The central role of the agr system in controlling S. aureus virulence makes it a prime target for modulation in research settings. The goal is often to either activate or, more commonly, inhibit quorum sensing to study its effects on bacterial physiology and pathogenesis. This is primarily achieved through the rational design of synthetic peptides derived from the native AIP sequence. nih.gov

Key modulation strategies include:

Competitive Inhibition: Synthetic peptide analogues are designed to bind to the AgrC receptor without activating it. These antagonists compete with the native AIP, effectively blocking the signaling pathway. nih.gov Modifications often involve altering the amino acid sequence or truncating the peptide's "tail". nih.gov

Agonist Probes: Conversely, synthetic versions of the native AIPs can be used to prematurely or hyper-activate the QS system, allowing researchers to study the consequences of unregulated virulence factor production.

Cross-Group Inhibition: Some engineered peptides have been shown to inhibit the agr systems of multiple S. aureus groups, making them valuable broad-spectrum tools for academic studies. nih.govacs.org

These strategies have been pivotal in academic research to probe the function of QS in various contexts, such as biofilm formation, host-pathogen interactions, and the development of antibiotic resistance. mdpi.com For instance, using QS inhibitors has demonstrated that blocking this pathway can reduce the production of toxins and other virulence factors by S. aureus. nih.gov

| Strategy | Mechanism | Research Application |

| Competitive Inhibition | Synthetic analogues bind to AgrC receptor without activation, blocking the native AIP. nih.gov | To study the effects of QS shutdown on virulence, biofilm formation, and antibiotic susceptibility. mdpi.comnih.gov |

| Agonism | Synthetic native AIPs are used to activate the QS system on demand. | To investigate the consequences of premature or hyper-activation of virulence factor expression. |

| Cross-Group Modulation | Engineered peptides that can inhibit or activate multiple agr specificity groups. nih.govacs.org | To develop broad-spectrum probes for studying diverse strains of S. aureus. |

Engineering Peptides for Targeted Biological Research Applications

The knowledge gained from this compound and its corresponding AIP has spurred the development of engineered peptides for highly specific research applications. The goal of peptide engineering in this context is to create molecules with improved properties, such as enhanced stability, higher potency, and greater receptor specificity, to serve as precise tools for biological investigation. nih.govacs.org

Approaches to engineering QS-modulating peptides include:

Amino Acid Substitution: Replacing specific amino acids in the native sequence can dramatically alter a peptide's function, converting an agonist into a potent antagonist. nih.gov

Improving Pharmacokinetic Properties: For in vivo research, peptides can be engineered to have better solubility and stability, ensuring they remain active long enough to be effective as research probes in complex biological environments. acs.org

These engineered peptides are not just tools for studying S. aureus. The principles behind their design and application are relevant to the broader field of peptide-based research, including the development of probes for other bacterial communication systems and for targeting peptide-receptor interactions in various biological processes. nih.govacs.org

Q & A

How to prioritize research questions for studying its role in signal transduction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.